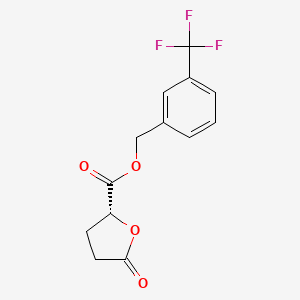

Tfmb-(R)-2-HG

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

TFMB-R-2-HG 的合成涉及 ®-2-羟基戊二酸与 [3-(三氟甲基)苯基]甲醇的酯化。 反应通常需要使用脱水剂,例如二环己基碳二亚胺 (DCC) 和催化剂,例如 4-二甲基氨基吡啶 (DMAP) 在无水溶剂(例如二氯甲烷)中 .

工业生产方法

虽然 TFMB-R-2-HG 的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成过程。 这将包括优化反应条件以最大限度地提高产率和纯度,以及实施纯化技术,例如重结晶或色谱法 .

化学反应分析

Biochemical Interactions with Epigenetic Regulators

TFMB-(R)-2-HG inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, particularly histone lysine demethylases (KDMs) and TET methylcytosine dioxygenases :

-

KDM5 Family Inhibition :

-

TET2 Inhibition :

Enantiomer-Specific Activity

This compound exhibits stereochemical specificity distinct from its (S)-enantiomer:

-

Leukemic Transformation :

-

Differentiation Blockade :

Dose-Dependent Cellular Effects

Reversibility and Time Dependency

-

Reversibility : Withdrawal of this compound restores differentiation capacity within 48 hours but does not reverse cytokine independence .

-

Exposure Duration : ≥4 passages (14 days) in this compound are required to establish stable transformation .

Mechanistic Insights

科学研究应用

Case Studies and Research Findings

-

Acute Myeloid Leukemia (AML):

- In a study involving TF-1 cells expressing mutant IDH1 (R132H), treatment with Tfmb-(R)-2HG led to enhanced proliferation and reduced differentiation in response to erythropoietin (EPO). The results indicated that Tfmb-(R)-2HG could effectively promote leukemic transformation through TET2 inhibition .

- Glioma Formation:

-

Epigenetic Modifications:

- The compound's ability to alter histone methylation patterns was assessed through chromatin immunoprecipitation sequencing (ChIP-seq) experiments. Treatment with Tfmb-(R)-2HG resulted in increased trimethylation of H3K4 at specific genomic regions, indicating its role in epigenetic reprogramming associated with oncogenesis .

Comparative Data Table

作用机制

TFMB-R-2-HG 通过竞争性抑制α-酮戊二酸依赖性双加氧酶来发挥其作用。这种抑制影响各种分子靶点,包括赖氨酸脱甲基酶和 DNA 羟化酶,导致基因表达和细胞分化的改变。 该化合物在白血病发生中的作用尤为重要,因为它会削弱造血细胞对雌激素撤回的反应而分化 .

相似化合物的比较

类似化合物

TFMB-S-2-HG: TFMB-R-2-HG 的 (S)-对映异构体,它不会促进白血病发生.

α-酮戊二酸: 结构相似,但没有表现出对双加氧酶相同的抑制作用.

独特性

TFMB-R-2-HG 的独特性在于它特异性抑制α-酮戊二酸依赖性双加氧酶及其在促进白血病发生中的作用。 与它的 (S)-对映异构体不同,TFMB-R-2-HG 显着影响细胞分化和基因表达,使其成为癌症研究中的宝贵工具 .

生物活性

Tfmb-(R)-2-HG, or trifluoromethylbenzyl (R)-2-hydroxyglutarate, is a compound that has garnered significant attention in cancer research, particularly due to its role as an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in cancer biology.

This compound is known to inhibit various enzymes involved in epigenetic regulation, particularly the TET family of dioxygenases and KDM5 histone demethylases. These enzymes are crucial for maintaining normal cellular differentiation and function:

- Inhibition of TET Enzymes : this compound has been shown to suppress TET2 activity, leading to decreased levels of 5-hydroxymethylcytosine (5hmC), a marker associated with active DNA demethylation. This suppression contributes to the transformation of hematopoietic cells into a cytokine-independent state .

- KDM5 Histone Demethylase Inhibition : The compound also inhibits KDM5A, KDM5C, and KDM5D, which are involved in the demethylation of histone H3 at lysine 4 (H3K4). This inhibition results in increased trimethylation at H3K4, promoting oncogenic transcriptional programs .

Effects on Cellular Processes

The biological effects of this compound are primarily observed in hematopoietic cell lines such as TF-1 cells. Key findings include:

- Cytokine Independence : Treatment with this compound induces cytokine independence in TF-1 cells, allowing them to proliferate without external growth factors. This effect is dose-dependent, with significant transformation observed at concentrations as low as 100 μM .

- Differentiation Block : The compound also inhibits erythropoietin (EPO)-induced differentiation in these cells. Interestingly, higher concentrations are required to block differentiation compared to those needed for cytokine independence .

Research Findings and Case Studies

Several studies have investigated the implications of this compound in various cancer contexts:

-

Acute Myeloid Leukemia (AML) :

- In AML models with IDH mutations, this compound levels correlate with disease progression and poor prognosis. Elevated levels of this metabolite have been linked to enhanced leukemogenesis .

- A study demonstrated that TF-1 cells exposed to this compound exhibited features characteristic of leukemia, including growth factor independence and altered differentiation pathways .

- Chondrosarcoma :

- Glioma Formation :

Data Table: Summary of Biological Activities

| Activity | Effect | Concentration Range |

|---|---|---|

| Cytokine Independence | Induces proliferation without cytokines | 100 μM - 500 μM |

| Differentiation Block | Inhibits EPO-induced differentiation | Higher concentrations needed |

| KDM5 Inhibition | Increased H3K4 trimethylation | Effective at 250 μM |

| TET2 Suppression | Decreased 5hmC levels | Significant at ~500 μM |

属性

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTLNUGKDZMPTC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。